molecular formula C19H23BrN2O3 B4896583 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol

2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol

Numéro de catalogue B4896583
Poids moléculaire: 407.3 g/mol
Clé InChI: LIBHVVCMNNOFHK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol, also known as BRL-15572, is a chemical compound that has recently gained attention in scientific research. This compound is a selective antagonist of the dopamine D3 receptor and has been shown to have potential therapeutic applications in the treatment of various neurological disorders. In

Mécanisme D'action

2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in the regulation of reward and motivation, and dysfunction in this system has been implicated in several neurological disorders. By blocking the D3 receptor, 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol may be able to modulate dopamine signaling and restore normal function in this system.
Biochemical and Physiological Effects:
2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, the compound has been shown to reduce locomotor activity and decrease the reinforcing effects of drugs of abuse. Additionally, 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to increase the release of dopamine in the prefrontal cortex, which may be related to its therapeutic effects in schizophrenia.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and avoid potential off-target effects. However, one limitation of using 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol is its relatively low potency compared to other D3 receptor antagonists. This may require higher doses of the compound to achieve therapeutic effects, which could increase the risk of side effects.

Orientations Futures

There are several potential future directions for research on 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol. One area of interest is the development of more potent and selective D3 receptor antagonists, which may have improved therapeutic efficacy and reduced side effects. Additionally, further studies are needed to explore the potential therapeutic applications of 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol in other neurological disorders, such as depression and anxiety. Finally, more research is needed to fully understand the mechanism of action of 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol and its effects on dopamine signaling in the brain.
Conclusion:
In conclusion, 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol is a promising compound with potential therapeutic applications in the treatment of neurological disorders. The compound has been well-studied in preclinical models and has shown high selectivity for the dopamine D3 receptor. While there are some limitations to its use in lab experiments, there are several potential future directions for research on 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol that could lead to improved therapeutic efficacy and reduced side effects.

Méthodes De Synthèse

The synthesis of 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol involves several steps, including the reaction of 4-methoxybenzyl chloride with piperazine, followed by the reaction of the resulting compound with 2-bromo-4-hydroxy-6-methoxybenzaldehyde. The final step involves the reduction of the resulting compound with sodium borohydride. The synthesis of 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol has been well-documented in the literature and is considered to be a reliable and reproducible method.

Applications De Recherche Scientifique

2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol has been the subject of several scientific studies, with a focus on its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and addiction. The compound has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. By blocking this receptor, 2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol may be able to modulate dopamine signaling and provide therapeutic benefits for these disorders.

Propriétés

IUPAC Name

2-bromo-6-methoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O3/c1-24-16-5-3-15(4-6-16)22-9-7-21(8-10-22)13-14-11-17(20)19(23)18(12-14)25-2/h3-6,11-12,23H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBHVVCMNNOFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C(=C3)Br)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.